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Compound of Interest

Compound Name: UH-AH 37

Cat. No.: B1682688 Get Quote

This document provides an in-depth overview of the preclinical data available for GDC-0810

(also known as Brilanestrant), a non-steroidal, orally bioavailable Selective Estrogen Receptor

Degrader (SERD). GDC-0810 was developed as a therapeutic agent for estrogen receptor-

positive (ER+) breast cancer. This guide is intended for researchers, scientists, and drug

development professionals, offering a consolidated resource on the compound's mechanism of

action, quantitative data from key experiments, and detailed experimental protocols.

Introduction and Mechanism of Action
GDC-0810 is a potent antagonist of Estrogen Receptor Alpha (ERα) and Estrogen Receptor

Beta (ERβ).[1] Its primary mechanism of action involves binding to ERα, which induces a

distinct conformational change in the receptor.[2][3][4] This altered conformation marks the

receptor for ubiquitination and subsequent degradation by the 26S proteasome.[1][2][3] By

promoting the degradation of ERα, GDC-0810 effectively reduces the total cellular levels of the

receptor, thereby inhibiting both estrogen-dependent and ligand-independent ER signaling

pathways that are crucial for the proliferation of ER+ breast cancer cells.[4][5][6] Preclinical

studies have demonstrated its efficacy in various models, including those resistant to tamoxifen

and those harboring common ESR1 mutations.[2][3][7]

Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and cellular assays,

providing insights into the potency and selectivity of GDC-0810.
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Table 1: In Vitro Binding and Activity

Target/Assay
Species/Syste
m

Value Unit Reference

ERα Binding
Affinity (IC₅₀)

Human, Cell-
free

6.1 nM [1][8]

ERβ Binding

Affinity (IC₅₀)
Human, Cell-free 8.8 nM [1]

ERα Degradation

(EC₅₀)

Human, MCF-7

cells
0.7 nM [1][8][9]

ER Antagonism

(3xERE) (IC₅₀)

Human, MCF-7

cells
2.0 nM [8][9]

| MCF-7 Cell Viability (IC₅₀) | Human, MCF-7 cells | 2.5 | nM |[1][8][9] |

Table 2: Activity Against Mutant Estrogen Receptors

Target/Assay
Species/Syste
m

Value Unit Reference

ERα Y537S
Binding (IC₅₀)

Human, Cell-
free

5.5 nM [1]

| ERα D538G Binding (IC₅₀) | Human, Cell-free | 5.4 | nM |[1] |

Table 3: Selectivity Profile (Cytochrome P450 Inhibition)
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Target
Species/Syste
m

Value Unit Reference

CYP1A2
Inhibition
(IC₅₀)

Human >20 µM [1]

CYP2D6

Inhibition (IC₅₀)
Human >20 µM [1]

CYP3A4

Inhibition (IC₅₀)
Human >20 µM [1]

CYP2C9

Inhibition (IC₅₀)
Human 2.2 µM [1]

CYP2C19

Inhibition (IC₅₀)
Human 3.3 µM [1]

| CYP2C8 Inhibition (IC₅₀) | Human | <0.1 | µM |[1] |

Signaling Pathway and Experimental Workflow
Visualizations
The following diagrams illustrate the mechanism of action of GDC-0810 and a typical

experimental workflow used to validate its activity.
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Figure 1. GDC-0810 Mechanism of Action.
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Figure 2. Western Blot Workflow for ERα Degradation.

Key Experimental Protocols
Detailed methodologies for the core assays used to characterize GDC-0810 are provided

below.

This protocol is used to qualitatively and quantitatively assess the degradation of ERα protein

in response to compound treatment.

Cell Culture: Plate MCF-7 breast cancer cells in appropriate culture dishes and allow them to

adhere and grow to 70-80% confluency.

Compound Treatment: Treat the cells with GDC-0810 at various concentrations (e.g., 100

nM) for specified time points (e.g., 2, 4, 6 hours).[2] A vehicle control (e.g., DMSO) must be

included.

Proteasome Inhibition (Control): For mechanism validation, pre-treat a set of cells with a 26S

proteasome inhibitor, such as MG132 (e.g., 10 µM), for 1-2 hours before adding GDC-0810.

[2][3]

Cell Lysis: Following treatment, wash the cells with ice-cold PBS and lyse them using RIPA

buffer supplemented with protease and phosphatase inhibitors.

Protein Quantification: Determine the total protein concentration of each lysate using a BCA

or Bradford assay.

SDS-PAGE: Normalize protein amounts for all samples and separate the proteins by size

using SDS-polyacrylamide gel electrophoresis.
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Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.

Incubate with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein

loading.

Wash the membrane and incubate with an appropriate HRP-conjugated secondary

antibody for 1 hour at room temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

substrate and an imaging system. Quantify band intensity using densitometry software.

This assay measures the effect of GDC-0810 on the viability and proliferation of ER+ breast

cancer cells.

Cell Seeding: Seed MCF-7 cells in 96-well or 384-well plates at a predetermined density

(e.g., 640 cells/well in a 384-well plate) in phenol red-free RPMI medium supplemented with

charcoal-stripped fetal bovine serum.[8] Allow cells to adhere overnight.

Compound Preparation: Prepare a serial dilution series of GDC-0810 in the appropriate cell

culture medium. A typical range would be from 10 µM down to picomolar concentrations.

Treatment: Add the diluted compound to the cells. Include vehicle-only wells as a negative

control and a positive control (e.g., fulvestrant) if applicable.

Incubation: Incubate the plates for an extended period, typically 5 to 7 days, to allow for

effects on proliferation to become apparent.[8]

Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo®, which

measures ATP levels as an indicator of metabolically active cells.

Data Analysis: Record the luminescence signal from each well. Normalize the data to the

vehicle control (100% viability) and plot the results as a dose-response curve to calculate the
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IC₅₀ value.

This protocol evaluates the anti-tumor efficacy of GDC-0810 in a living organism.

Animal Model: Use immunocompromised mice (e.g., nude or NSG mice).

Hormone Supplementation: For ER+ models like MCF-7, supplement the animals with a

slow-release 17β-estradiol pellet to support tumor growth.[7]

Tumor Implantation: Implant MCF-7 cells (either tamoxifen-sensitive or tamoxifen-resistant

variants) subcutaneously into the flank of each mouse.

Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. When

tumors reach a specified average volume (e.g., 150-200 mm³), randomize the animals into

treatment and control groups.[8]

Dosing: Administer GDC-0810 orally (p.o.) at various dose levels (e.g., 1-100 mg/kg/day).[8]

The control group receives the vehicle solution. Treatment is typically continued for several

weeks.

Efficacy Monitoring: Measure tumor volume and body weight two to three times per week.

Tumor volume can be calculated using the formula: (Length x Width²)/2.

Endpoint and Analysis: The study may be concluded when tumors in the control group reach

a predetermined size, or after a fixed duration. At the endpoint, tumors can be excised for

pharmacodynamic analysis (e.g., Western blot for ERα levels). Compare the tumor growth

inhibition between the treated and control groups to determine efficacy.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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